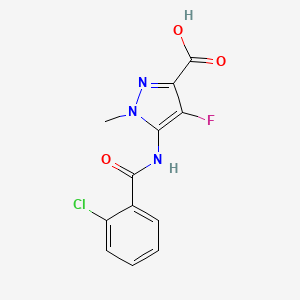

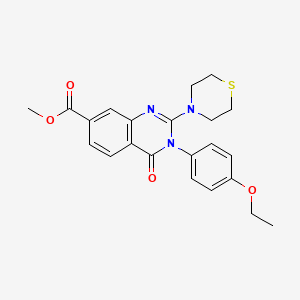

![molecular formula C19H21N3O4 B2399387 Methyl 3-nitro-2-[(4-phenylpiperazino)methyl]benzenecarboxylate CAS No. 860784-17-4](/img/structure/B2399387.png)

Methyl 3-nitro-2-[(4-phenylpiperazino)methyl]benzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Reactions and Derivatives

Research on related chemical structures has led to significant findings in various chemical reactions and the synthesis of novel compounds. One study describes the reactions of indoles with nitrogen dioxide and nitrous acid, leading to the formation of isonitroso and 3-nitroso indole derivatives, alongside the synthesis of azo-bis-indole and different nitro indoles, showing the complexity and potential for creating various derivatives through specific reactions (Astolfi, Panagiotaki, Rizzoli, & Greci, 2006). Similar work on the synthesis and activity of 1,1-Bis-methylthio-2-nitro-ethene derivatives, including reactions with 1-phenylpiperazine, has highlighted the potential for creating heterocyclic compounds with specific activities, such as tuberculostatic properties (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeé, 2005).

Structural Analysis and Crystallography

Crystallographic studies offer insights into the molecular and electronic structure of related compounds. For instance, research on isomeric reaction products of methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate revealed polarized molecular-electronic structures, showcasing how molecules link into chains through hydrogen bonds, providing a basis for understanding the chemical behavior and potential applications of similar compounds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Synthesis and Biological Activities

The synthesis of derivatives and investigation into their biological activities form a core area of research. Studies on substituted N-phenyl derivatives of the phthalimide pharmacophore, for instance, have evaluated a range of compounds for anticonvulsant and neurotoxic properties, highlighting the medicinal chemistry aspects related to derivatives of complex organic molecules (Vamecq, Bac, Herrenknecht, Maurois, Delcourt, & Stables, 2000). Another study focused on the X-ray crystallographic analysis of triazenes and benzozates, including methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, illuminating the structural peculiarities that can influence the chemical and physical properties of these compounds (Little, Jenkins, & Vaughan, 2008).

作用機序

Target of Action

Compounds with a similar structure, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses, and its inhibition can lead to an increase in acetylcholine, affecting various physiological processes .

Mode of Action

If it acts similarly to related compounds, it may inhibit ache, leading to an increase in acetylcholine . This could result in enhanced cholinergic transmission, affecting processes such as learning, memory, and muscle contraction .

Biochemical Pathways

If it inhibits ache like related compounds, it would impact the cholinergic system . This could affect various physiological processes, including muscle contraction, heart rate, and cognition .

Result of Action

If it acts as an ache inhibitor, it could lead to an increase in acetylcholine, enhancing cholinergic transmission . This could potentially improve cognitive function, but could also lead to side effects such as muscle weakness or bradycardia .

特性

IUPAC Name |

methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-26-19(23)16-8-5-9-18(22(24)25)17(16)14-20-10-12-21(13-11-20)15-6-3-2-4-7-15/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZNCTTVIPOHOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331384 |

Source

|

| Record name | methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818293 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

860784-17-4 |

Source

|

| Record name | methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

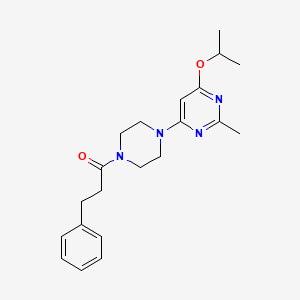

![2-(4-Benzoylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2399305.png)

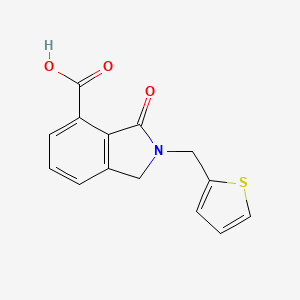

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2399306.png)

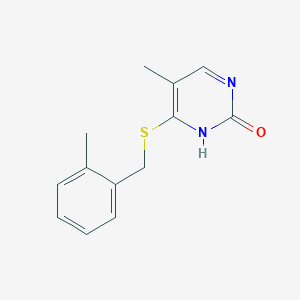

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2399311.png)

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2399312.png)

![3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399314.png)

![6-(2-(2,5-dimethylphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2399323.png)

![N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2399324.png)